molecular formula C13H15FO4 B1326110 Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate CAS No. 951889-97-7

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B1326110
CAS No.: 951889-97-7
M. Wt: 254.25 g/mol
InChI Key: WADMMECMIRSJPL-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring attached to a butanoate ester

Scientific Research Applications

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Fluoro-4-methoxyphenylboronic acid is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate typically involves the use of Grignard reagents. A common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the anhydrous environment and precise temperature control required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-fluoro-4-methoxyphenyl sulfide
  • 3-Fluoro-4-methoxyphenylacetic acid
  • Benzene sulfonamide pyrazole thio-oxadiazole derivatives

Uniqueness

Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate is unique due to its combination of a fluoro and methoxy substituted phenyl ring with a butanoate ester. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)9-4-6-12(17-2)10(14)8-9/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMMECMIRSJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248249
Record name Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-97-7
Record name Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-4-methoxy-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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